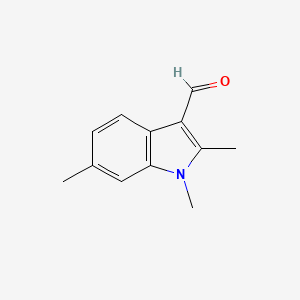

1,2,6-Trimethyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1,2,6-trimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-4-5-10-11(7-14)9(2)13(3)12(10)6-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGXUYISVFDXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390178 | |

| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-69-1 | |

| Record name | 1,2,6-Trimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic compound. As a substituted indole, this molecule holds potential as a key intermediate in the synthesis of complex organic materials, finding applications in both the pharmaceutical and fragrance industries.[1] This document delves into its physicochemical characteristics, details a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, offering field-proven insights for professionals in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound possesses the core indole bicyclic structure, substituted with methyl groups at the N-1, C-2, and C-6 positions, and a formyl (aldehyde) group at the C-3 position. This specific substitution pattern dictates its unique chemical and physical properties.

The presence of the N-methyl group removes the acidic proton found in parent indoles, influencing its solubility and reactivity in basic conditions. The methyl group at the C-2 position provides steric hindrance and electronic effects that can modulate the reactivity of the indole ring and the adjacent aldehyde. The C-6 methyl group on the benzene ring primarily influences the molecule's lipophilicity and its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| Molecular Formula | C₁₂H₁₃NO | ChemScene[2] |

| Molecular Weight | 187.24 g/mol | ChemScene[2] |

| Appearance | Light grey or off-white solid | Chem-Impex[1] |

| Melting Point | Data not available in cited literature. | For comparison, 2-Methylindole-3-carboxaldehyde melts at 200-201 °C.[3] |

| Boiling Point | Data not available in cited literature. | - |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from general properties of similar organic molecules. |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment. | Chem-Impex[1], ChemScene[2] |

| CAS Number | 842971-69-1 | ChemScene[2] |

| Predicted logP | 2.61 | ChemScene[2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the three methyl groups.

-

Aldehyde Proton (-CHO): A singlet is anticipated at a downfield chemical shift, likely in the range of δ 9.9-10.1 ppm , characteristic of aromatic aldehydes.[4]

-

Aromatic Protons (Indole Ring): The protons at the C-4, C-5, and C-7 positions will appear in the aromatic region (δ 7.0-8.0 ppm). The C-7 proton is expected to be a doublet, the C-5 proton a doublet of doublets, and the C-4 proton a singlet or narrow doublet.

-

N-Methyl Protons (N-CH₃): A sharp singlet is expected around δ 3.8-3.9 ppm .[4]

-

C2-Methyl Protons (C-CH₃): A singlet is anticipated further upfield, likely in the δ 2.4-2.6 ppm range.

-

C6-Methyl Protons (Ar-CH₃): A singlet in the aromatic methyl region, around δ 2.4-2.5 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the aldehyde carbonyl signal and the resonances of the indole ring carbons and methyl groups.

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 184-185 ppm .[4]

-

Indole Ring Carbons: Eight signals are expected in the aromatic region (δ 110-140 ppm). The C-3 carbon bearing the aldehyde will be significantly downfield.

-

Methyl Carbons: Three distinct signals for the methyl carbons are expected: N-CH₃ (~33-34 ppm), C2-CH₃ (~12-14 ppm), and C6-CH₃ (~21-22 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ .

-

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 187 .

-

Fragmentation: A significant fragment is expected from the loss of the aldehyde proton (M-1) at m/z = 186, and another from the loss of the entire formyl group (M-29) at m/z = 158.

Synthesis and Purification

The most direct and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction .[5][6][7] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The substrate for this reaction is 1,2,6-trimethyl-1H-indole.

Synthesis of the Starting Material: 1,2,6-Trimethyl-1H-indole

The starting indole can be prepared through various established methods, such as the Fischer indole synthesis or subsequent N-alkylation of a pre-existing indole. A common approach involves the N-methylation of 2,6-dimethylindole.

Protocol 1: Synthesis of 1,2,6-Trimethyl-1H-indole

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dimethylindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, during which time hydrogen gas will evolve and the indole anion will form.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure 1,2,6-trimethyl-1H-indole.

Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of similar indole substrates.[3]

Protocol 2: Synthesis of this compound

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the chloromethyliminium salt (Vilsmeier reagent) is an exothermic process. Stir the resulting mixture for 30 minutes at 0 °C.

-

Formylation: Dissolve the starting material, 1,2,6-trimethyl-1H-indole (1.0 equivalent), in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent, keeping the internal temperature below 20 °C.

-

After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 1-2 hours. The reaction progress should be monitored by TLC until the starting indole is consumed.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, careful addition of an aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is basic (pH 9-10), which will precipitate the product.

-

Heat the resulting suspension to approximately 90-95 °C for 30 minutes to ensure complete hydrolysis of the iminium intermediate, then cool to room temperature.[3]

-

Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a light grey or off-white solid.[1]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the electron-rich indole nucleus and the electrophilic aldehyde.

Reactions of the Aldehyde Group

The formyl group at the C-3 position exhibits typical aldehyde reactivity, serving as a versatile handle for further synthetic transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (1,2,6-trimethyl-1H-indole-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol (1,2,6-trimethyl-1H-indol-3-yl)methanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: As an electrophile, the aldehyde carbon is susceptible to nucleophilic attack. It can undergo various condensation reactions, including:

-

Wittig Reaction: To form alkenes.

-

Henry Reaction: Condensation with nitroalkanes to form β-nitro alcohols, which can be further converted to nitroalkenes.[5]

-

Knoevenagel Condensation: Reaction with active methylene compounds.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form C-3 aminomethylated indoles.

-

Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates in their own right.

-

Reactions of the Indole Nucleus

The indole ring is electron-rich and generally susceptible to electrophilic attack. However, the C-3 position is already functionalized. Further electrophilic substitution, if forced, would likely occur at the C-5 or C-7 positions of the benzene ring, though this is less common after C-3 formylation. The N-1 and C-2 positions are blocked by methyl groups, which prevents reactions that typically occur at these sites in unsubstituted indoles.

Potential Applications and Biological Relevance

While specific biological studies on this compound are not widely published, its structural motifs suggest significant potential in medicinal chemistry and materials science.

-

Pharmaceutical Intermediate: Indole derivatives are a cornerstone of drug discovery, with a vast number of natural products and synthetic drugs containing this scaffold.[8][9] They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10] This compound serves as a valuable precursor for creating libraries of more complex molecules for high-throughput screening. The specific trimethyl substitution pattern can enhance lipophilicity and metabolic stability, which are desirable properties in drug candidates.

-

Fragrance and Flavor Industry: Commercial suppliers note its utility in the fragrance and flavor industries, where its unique aromatic profile can be used as a building block for complex scents.[1]

-

Organic Materials: The indole scaffold is also used in the development of organic electronic materials, such as dyes and sensors, due to its fluorescent properties. The aldehyde group provides a convenient point of attachment for conjugating the indole to other chromophores or polymer backbones.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, safety precautions can be inferred from related compounds like indole-3-carboxaldehyde.[11][12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[12] After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing and reducing agents.[13] Storage at 0-8 °C under an inert atmosphere is recommended for long-term stability.[1]

-

Fire Hazards: The compound is combustible. In case of fire, use standard extinguishing media such as dry chemical, carbon dioxide, or foam.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for researchers in drug development, medicinal chemistry, and materials science. Its synthesis via the Vilsmeier-Haack reaction is straightforward and scalable. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the creation of diverse molecular architectures. While specific biological data for this compound remains to be explored, its structural relationship to a wide range of bioactive indole derivatives makes it a compelling starting point for future research endeavors.

References

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Zhang, L., et al. (2012). Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Supporting Information. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Fei, H.Y., et al. (2013). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]

-

Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

-

Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Chikhale, R., et al. (2021). A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Baranauskiene, L., et al. (2024). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. European Journal of Medicinal Chemistry, 116777. [Link]

-

Rostoks, N., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Antiviral and Antitumor Agents. Molecules, 26(16), 4989. [Link]

-

Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100787. [Link]

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. mdpi.com [mdpi.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

1,2,6-Trimethyl-1H-indole-3-carbaldehyde CAS number 842971-69-1

An In-depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde CAS Number: 842971-69-1

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic aldehyde. The document delineates its fundamental physicochemical properties, outlines robust synthetic methodologies, explores its characteristic reactivity, and discusses its current and potential applications. Emphasis is placed on the causality behind synthetic choices, particularly the strategic application of the Fischer Indole Synthesis and Vilsmeier-Haack formylation. Detailed protocols, predictive analytical data, and safety guidelines are provided to equip researchers and chemical professionals with the critical knowledge required for its effective use in pharmaceutical development, fragrance science, and advanced organic synthesis.

Introduction and Molecular Overview

This compound is a substituted indole derivative characterized by a formyl group at the C3 position and methyl groups at the N1, C2, and C6 positions. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. This makes the title compound a valuable intermediate for creating complex molecular architectures. Its applications span from being a precursor for biologically active compounds and pharmaceuticals to serving as a key ingredient in the fragrance and flavor industries.[1]

Physicochemical and Handling Properties

A summary of the key properties for this compound is presented below. Proper storage is critical to maintain its integrity.

| Property | Value | Reference(s) |

| CAS Number | 842971-69-1 | [2] |

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Light grey or off-white solid | [1] |

| Purity | ≥ 98-99% (typical) | [1][2] |

| Storage Conditions | Store sealed in a dry place at 2-8 °C | [1][2] |

| SMILES | CC1=CC2=C(C=C1)C(=C(C)N2C)C=O | [2] |

| MDL Number | MFCD06589824 | [3] |

Synthesis and Manufacturing

The synthesis of this compound is most logically achieved via a two-stage process. First, the core indole ring is constructed using the Fischer Indole Synthesis, followed by the introduction of the C3-aldehyde via Vilsmeier-Haack formylation. This sequence is chosen because the Fischer synthesis directly and efficiently assembles the substituted indole nucleus, while the Vilsmeier-Haack reaction is a highly reliable and regioselective method for formylating electron-rich indoles at the desired C3 position.[4]

Stage 1: Fischer Indole Synthesis of 1,2,6-Trimethyl-1H-indole

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[5][6] For the target indole core, the logical precursors are N-(4-methylphenyl)-N-methylhydrazine and acetone.

Mechanism Rationale: The reaction proceeds through the initial formation of a hydrazone, which tautomerizes to an enamine. A critical[7][7]-sigmatropic rearrangement, driven by the formation of a stable aromatic ring, breaks the N-N bond and forms a C-C bond.[5][8] Subsequent acid-catalyzed cyclization and elimination of ammonia yield the aromatic indole.[6]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol (Predictive):

-

To a flask containing a suitable Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or ZnCl₂) is added N-(4-methylphenyl)-N-methylhydrazine (1.0 equiv).[5]

-

Acetone (1.1 equiv) is added, and the mixture is heated to the temperature appropriate for the chosen catalyst (typically 80-150 °C).

-

The reaction is monitored by TLC until the starting hydrazine is consumed.

-

Upon completion, the reaction is cooled and quenched by pouring it onto ice water.

-

The mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 1,2,6-trimethyl-1H-indole.

Stage 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The indole's C3 position is highly nucleophilic, making it the preferred site of electrophilic attack by the Vilsmeier reagent.[9]

Mechanism Rationale: POCl₃ activates DMF to form the electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich indole ring attacks this electrophile, forming an iminium intermediate. Subsequent hydrolysis during aqueous workup liberates the final aldehyde product.[4]

Caption: Vilsmeier-Haack formylation of the indole core.

Experimental Protocol (Adapted from General Procedures):

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) (3.0 equiv) in an ice-salt bath.[10]

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise, keeping the temperature below 10 °C to form the Vilsmeier reagent.[10]

-

Stir the mixture for 30 minutes.

-

Add a solution of 1,2,6-trimethyl-1H-indole (1.0 equiv) in DMF dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 35-40 °C) for 1-2 hours until the reaction is complete (monitored by TLC).[10]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by the slow addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the product precipitates.[11]

-

Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum to obtain the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Analytical and Spectroscopic Characterization

While specific experimental spectra for this exact molecule are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on data from closely related analogues.[11][12]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. Aromatic Protons: Signals in the δ ≈ 7.0-8.0 ppm range, with splitting patterns corresponding to the trisubstituted benzene ring. N-Methyl (N-CH₃): Singlet, δ ≈ 3.8-3.9 ppm. C2-Methyl (C-CH₃): Singlet, δ ≈ 2.5-2.7 ppm. C6-Methyl (Ar-CH₃): Singlet, δ ≈ 2.4-2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 184-186 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ ≈ 110-140 ppm range. N-Methyl Carbon (N-CH₃): δ ≈ 31-34 ppm. Aryl & Vinyl Methyl Carbons (C-CH₃): δ ≈ 12-22 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption band at ≈ 1640-1670 cm⁻¹. C-H Stretch (Aromatic): Peaks > 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks < 3000 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): Expected at m/z = 187. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde group, which serves as an entry point for a wide range of functional group interconversions and carbon-carbon bond-forming reactions.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction to the primary alcohol (1,2,6-trimethyl-1H-indol-3-yl)methanol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines, a cornerstone reaction in medicinal chemistry.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations.

-

Morita–Baylis–Hillman (MBH) Reaction: As an aldehyde, it is a suitable substrate for the MBH reaction, which forms a C-C bond with an activated alkene to create a multifunctional product.[13]

Caption: Key synthetic transformations of the title compound.

Applications in Research and Development

This compound is a strategic intermediate with documented and potential utility across several high-value sectors.

-

Pharmaceutical Development: As a substituted indole, it is a key building block for synthesizing more complex molecules with potential biological activity.[1] Indole-3-carbaldehyde derivatives are precursors to compounds with applications as antitumor, antifungal, and antiviral agents.[14][15] The specific trimethyl substitution pattern can be used to fine-tune steric and electronic properties to optimize ligand-receptor interactions, for instance, in the development of drugs targeting neurological disorders.[1]

-

Fragrance and Flavor Industry: The unique aromatic profile of substituted indoles makes them valuable in the formulation of complex fragrances and perfumes, where they can serve as key intermediates or additives to enhance scent profiles.[1]

-

Material Science: Researchers have explored the use of indole derivatives in the development of novel materials, including those for organic light-emitting diodes (OLEDs), where the electronic properties of the heterocyclic core are advantageous.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from analogous structures like 1-methylindole-3-carboxaldehyde and indole-3-carboxaldehyde provide a strong basis for safe handling protocols.[16][17][18] The compound should be treated as a hazardous chemical.

-

Hazard Classification: Likely classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[16][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19]

-

Handling:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended (2-8 °C).[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[16]

References

- This compound. Chem-Impex.

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research.

- 842971-69-1 | this compound. ChemScene.

- This compound | 842971-69-1. Appchem.

- SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7). Growing Science.

- Fischer Indole Synthesis. Alfa Chemistry.

- Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journals.

- SAFETY DATA SHEET - 1,1,2-Trimethyl-1H-benz[e]indole. Sigma-Aldrich.

- Fischer indole synthesis. Wikipedia.

- New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH.

- 1H-Indole-3-carboxaldehyde - Safety D

- Fischer Indole Synthesis. J&K Scientific LLC.

- Indole-3-carboxaldehyde - Safety D

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. pubs.acs.org.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- indole-3-aldehyde - Organic Syntheses Procedure. Organic Syntheses.

- Umpolung Reactivity of Indole through Gold C

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

1,2,6-Trimethyl-1H-indole-3-carbaldehyde discovery and history

An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: Synthesis, History, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound with applications in the fragrance and pharmaceutical industries. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its synthesis is a classic example of well-established indole chemistry. This document elucidates the logical synthetic pathways, underlying mechanisms, and practical applications of this versatile molecule, grounded in authoritative chemical principles.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

Indole-3-carbaldehydes are a class of organic compounds characterized by an indole ring system with a formyl (-CHO) group at the C3 position. This structural motif is a cornerstone in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold, appearing in numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan. The C3-formyl group serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.

This compound, with its specific substitution pattern, is valued in the fragrance industry for its unique aromatic profile and as a key intermediate in the synthesis of specialized organic materials.[1][2] Its structure also makes it a valuable building block for creating diverse derivatives with potential biological activity, particularly in the development of new therapeutic agents.[1][2]

The Historical Context: The Vilsmeier-Haack Reaction

The history of this compound is intrinsically linked to the development of formylation reactions for electron-rich aromatic systems. The most pivotal of these is the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927.[3] This reaction provides an efficient method to introduce a formyl group onto an aromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and a phosphorus oxyhalide (like POCl₃).[3]

The Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles like indoles, which readily undergo electrophilic substitution at the C3 position. The discovery of this reaction was a watershed moment in organic synthesis, enabling the straightforward production of a vast array of aromatic aldehydes that were previously difficult to access.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is logically approached in two main stages:

-

Synthesis of the precursor indole, 1,2,6-trimethyl-1H-indole.

-

Formylation of the precursor at the C3 position via the Vilsmeier-Haack reaction.

Synthesis of the 1,2,6-Trimethyl-1H-indole Precursor

A highly probable and versatile method for the synthesis of the polysubstituted indole core is the Fischer Indole Synthesis . This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.

For the synthesis of 1,2,6-trimethyl-1H-indole, the logical starting materials would be p-tolylhydrazine and methyl ethyl ketone. The subsequent N-methylation can be achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocol: Fischer Synthesis of 2,6-Dimethyl-1H-indole and subsequent N-methylation

Step 1: Synthesis of 2,6-Dimethyl-1H-indole

-

To a solution of p-tolylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methyl ethyl ketone (1.1 equivalents).

-

Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,6-dimethyl-1H-indole.

Step 2: N-methylation to 1,2,6-Trimethyl-1H-indole

-

Dissolve 2,6-dimethyl-1H-indole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C to deprotonate the indole nitrogen.

-

After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I) (1.2 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain 1,2,6-trimethyl-1H-indole.

C3-Formylation via the Vilsmeier-Haack Reaction

With the 1,2,6-trimethyl-1H-indole precursor in hand, the final step is the introduction of the formyl group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent , a chloroiminium salt, from the reaction of DMF and POCl₃. The electron-rich C3 position of the indole then attacks this electrophile, leading to an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1,2,6-trimethyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with water and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[5]

Physicochemical and Spectroscopic Properties

| Property | Expected Value/Appearance |

| CAS Number | 842971-69-1[6] |

| Molecular Formula | C₁₂H₁₃NO[6] |

| Molecular Weight | 187.24 g/mol [6] |

| Appearance | Off-white to light gray solid[1] |

| ¹H NMR | Expected signals for aromatic protons, three methyl groups, and an aldehyde proton (~9-10 ppm). |

| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, and a downfield aldehyde carbon (~180-190 ppm). |

| IR Spectroscopy | Characteristic C=O stretch for the aldehyde (~1650-1680 cm⁻¹). |

| Storage | Should be stored in a dry, cool place (2-8 °C).[6] |

Applications in Research and Industry

This compound is a valuable compound with established and potential applications in several fields:

-

Fragrance and Flavor Industry: This compound is utilized as a key intermediate in the creation of complex fragrances due to its unique aromatic profile.[1][2]

-

Pharmaceutical Development: It serves as a precursor for the synthesis of more complex, biologically active molecules. Its substituted indole structure is of interest in the development of drugs, potentially targeting neurological disorders.[1][2]

-

Organic Synthesis: As a versatile building block, it facilitates the creation of a variety of heterocyclic compounds and other complex organic molecules in chemical research and development.[1][2]

Diagram of Application Areas

Caption: Key application areas.

Conclusion

While the precise historical moment of the "discovery" of this compound remains elusive in singular, dedicated publications, its existence and utility are a testament to the power and predictability of fundamental organic reactions. Its synthesis is a logical extension of the well-established Fischer Indole Synthesis and the Vilsmeier-Haack reaction. This technical guide provides a robust framework for understanding the synthesis, properties, and applications of this important molecule, offering valuable insights for researchers and professionals in drug development and the chemical industry.

References

-

1,2,6-Trimetil-1H-indol-3-carbaldehído - Chem-Impex. (n.d.). Retrieved from [Link]

- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005.

- Fritz, H. (1959). Über die Einwirkung von Vilsmeier-Reagenz auf Indolenine. Chemische Berichte, 92(8), 1809–1817.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.

-

This compound - Chem-Impex. (n.d.). Retrieved from [Link]

- Kumar, A., et al. (2019). A convenient synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. RSC Advances, 9(1), 1-5.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

Sources

- 1. growingscience.com [growingscience.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

A Theoretical and Computational Scrutiny of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a molecule of significant interest in the fragrance and pharmaceutical industries.[1] In the absence of direct experimental and computational studies on this specific derivative, this document outlines the established quantum chemical methodologies used to elucidate its molecular structure, electronic properties, and reactivity. By leveraging data from the parent compound, indole-3-carbaldehyde, and related derivatives, we present a predictive analysis of the physicochemical and spectroscopic characteristics of the title molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational chemistry in the exploration of novel indole-based therapeutic agents.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[2] Indole-3-carbaldehyde and its derivatives are key intermediates in the synthesis of these bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[2] The title compound, this compound, is a versatile intermediate utilized in the synthesis of various organic materials, notably in the fragrance and pharmaceutical sectors.[1] Its unique aromatic profile also makes it a valuable component in the formulation of complex fragrances.[1]

The strategic placement of methyl groups at the 1, 2, and 6 positions of the indole ring is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its reactivity and biological interactions. Understanding these properties from a theoretical standpoint is crucial for the rational design of novel therapeutics. This guide will detail the computational workflows necessary to predict these properties.

Molecular Structure and Conformational Analysis

The foundational step in characterizing a molecule's theoretical properties is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule.

Computational Methodology

Density Functional Theory (DFT) has emerged as a robust and widely used method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: Construct the 3D structure of this compound using a molecular builder.

-

Method and Basis Set Selection:

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions.[3]

-

-

Calculation Type: Perform a geometry optimization calculation (Opt). To confirm that the optimized structure corresponds to a true energy minimum, a subsequent frequency calculation (Freq) should be performed. The absence of imaginary frequencies confirms a stable structure.

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated, with water or an organic solvent like methanol or DMSO specified.[3]

Predicted Structural Parameters

Based on studies of similar indole derivatives, the indole ring system of this compound is expected to be nearly planar.[4][5] The methyl groups at positions 1, 2, and 6 will introduce steric bulk and electronic perturbations. The N-methylation at position 1 will remove the N-H proton, eliminating its hydrogen-bonding donor capability. The C-methylation at positions 2 and 6 will donate electron density into the indole ring system through hyperconjugation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₃NO | Defines the elemental composition. |

| Molecular Weight | 187.24 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Correlates with drug transport and bioavailability. |

| logP (Octanol-Water Partition Coefficient) | 2.85 | A measure of lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Influences solubility and receptor binding. |

| Rotatable Bonds | 1 (indole-carbaldehyde bond) | Affects conformational flexibility and binding entropy. |

Note: Predicted values are based on computational models and may vary from experimental results.

Spectroscopic Properties: A Theoretical Fingerprint

Theoretical calculations can predict various spectroscopic properties, providing a "fingerprint" of the molecule that can be compared with experimental data for structural validation.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.).

Workflow for Theoretical Vibrational Spectroscopy

Caption: Workflow for predicting vibrational spectra.

Based on the structure, characteristic vibrational frequencies are expected for:

-

C=O stretching of the aldehyde group (~1650-1700 cm⁻¹)

-

C-H stretching of the methyl groups and aromatic rings (~2900-3100 cm⁻¹)

-

C=C and C-N stretching vibrations of the indole ring (~1400-1600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical ¹H and ¹³C NMR chemical shifts.[3]

Protocol for Theoretical NMR Chemical Shift Calculation

-

Optimized Geometry: Use the previously optimized molecular structure.

-

Calculation Type: Perform an NMR calculation using the GIAO method.

-

Reference Standard: The calculated chemical shifts are typically referenced to tetramethylsilane (TMS), which should also be calculated at the same level of theory for consistency.

-

Solvent Effects: Incorporate a solvent model (e.g., PCM) to improve the accuracy of the predicted chemical shifts, as solvent can significantly influence the electronic environment of the nuclei.

The electron-donating methyl groups at positions 1, 2, and 6 are expected to shield the nearby protons and carbons, leading to upfield shifts (lower ppm values) compared to the unsubstituted indole-3-carbaldehyde. The aldehyde proton will exhibit a characteristic downfield shift (around 10 ppm).

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its interactions with biological targets.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The methyl groups, being electron-donating, are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to indole-3-carbaldehyde.

Diagram of FMO Analysis Workflow

Caption: Workflow for Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. The carbonyl oxygen of the aldehyde group will be a prominent red region.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.

-

Green regions (neutral potential): Indicate areas of intermediate potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[3] This analysis can quantify the electron-donating effects of the methyl groups and the electron-withdrawing nature of the carbaldehyde group.

Potential Applications in Drug Development

The theoretical properties of this compound provide a foundation for its potential applications in drug development.

-

Pharmacophore Modeling: The 3D structure and electronic features can be used to design pharmacophore models for screening virtual compound libraries.

-

Structure-Activity Relationship (SAR) Studies: Understanding how the methyl groups influence the molecule's properties can guide the synthesis of new derivatives with improved biological activity.

-

Molecular Docking: The optimized structure can be docked into the active site of a target protein to predict its binding mode and affinity. This is particularly relevant as indole derivatives are known to interact with various biological targets.[3]

Conclusion

While experimental data on this compound remains scarce, this technical guide demonstrates the power of computational chemistry to predict its key theoretical properties. By employing DFT calculations, researchers can gain valuable insights into the molecule's structure, spectroscopy, and electronic nature. This theoretical framework is indispensable for the rational design and development of novel indole-based compounds in the pharmaceutical and other chemical industries. The methodologies outlined herein provide a robust workflow for the in-silico characterization of this and other promising molecules.

References

-

Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (2022). Polycyclic Aromatic Compounds, 43(1), 1-25. [Link]

-

Pathak, S. K., Prasad, O., & Sinha, L. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. International Journal of Chemical Sciences, 14(1), 321-338. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

Reddy, C. S., Raghu, M., & Rao, D. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 903-909. [Link]

-

de Oliveira, A. B., et al. (2015). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 20(7), 12582-12596. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol b. (n.d.). TSI Journals. [Link]

-

Dileep, C. S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135. [Link]

-

El-Sawy, E. R. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

-

MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. [Link]

-

Ng, C. H., et al. (2007). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4635. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

-

Fun, H. K., et al. (2008). 1H-Indole-3-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o555. [Link]

-

Semantic Scholar. (n.d.). 1H-Indole-3-carbaldehyde. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1,2,6-Trimethyl-1H-indole-3-carbaldehyde: A Methodological Approach for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 1,2,6-trimethyl-1H-indole-3-carbaldehyde in common organic solvents. Recognizing the scarcity of public data on this specific molecule, this document emphasizes a robust, first-principles methodological approach. It is designed for researchers, medicinal chemists, and formulation scientists who require accurate solubility data for applications ranging from synthetic chemistry to drug discovery and development. We detail the foundational principles of solubility, present a validated experimental protocol for thermodynamic solubility determination, and offer a framework for data interpretation and presentation. This guide serves as a practical, authoritative resource for the physicochemical characterization of novel indole derivatives.

Introduction: The Significance of this compound

This compound is a substituted indole derivative, a structural motif of immense importance in medicinal chemistry and materials science. The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals.[1] This particular compound, with methyl substitutions at the N-1, C-2, and C-6 positions, is utilized as a key intermediate in the synthesis of complex molecules, particularly within the fragrance and pharmaceutical industries.[2] Its potential as a precursor for biologically active compounds makes a thorough understanding of its physicochemical properties essential for advancing new therapeutic agents.[2]

In drug discovery and development, solubility is a critical, non-negotiable parameter. It directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its bioavailability and therapeutic efficacy.[3][4] Poor aqueous and organic solvent solubility can terminate the development of an otherwise promising drug candidate. Therefore, a systematic evaluation of a compound's solubility in a well-chosen set of solvents is a foundational step in early-stage research and development.

This guide provides the scientific rationale and a detailed experimental protocol to empower researchers to generate reliable solubility data for this compound.

Predicted Physicochemical Profile & Its Impact on Solubility

To select an appropriate range of solvents for testing, we must first analyze the structure of this compound and predict its behavior based on established chemical principles.

-

Core Structure: The molecule is built on the indole ring system, which is largely hydrophobic and aromatic.[5]

-

Key Functional Groups:

-

Aldehyde Group (-CHO) at C-3: This polar group can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[6]

-

N-1 Methyl Group: The substitution of the indole nitrogen's proton with a methyl group eliminates its ability to act as a hydrogen bond donor. This is a critical distinction from unsubstituted indoles and will significantly decrease its solubility in protic solvents like water or methanol compared to its N-H counterparts.

-

C-2 and C-6 Methyl Groups: These alkyl groups increase the molecule's lipophilicity (fat-solubility) and steric bulk. This increased nonpolar character suggests a higher affinity for nonpolar or moderately polar organic solvents.[5]

-

Causality: The combination of a polar aldehyde, a non-hydrogen-bonding nitrogen, and increased lipophilicity from three methyl groups leads to a predictable solubility trend. We anticipate poor solubility in highly polar, protic solvents (like water) and progressively better solubility in polar aprotic and nonpolar organic solvents. The general principle of "like dissolves like" dictates that solvents with polarity and hydrogen-bonding characteristics similar to the solute will be most effective.[7][8]

Logical Framework for Solvent Selection

Caption: Predicted relationship between molecular properties and solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, the equilibrium shake-flask method is the recommended standard for determining thermodynamic solubility.[9] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid compound.

Materials and Reagents

-

Solute: this compound (purity ≥98%)

-

Solvents (HPLC-grade or equivalent):

-

Water (Type I, ultrapure)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Hexane

-

-

Equipment:

-

Analytical balance (±0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge capable of holding 2 mL vials

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

HPLC-UV system or a UV-Vis spectrophotometer

-

Volumetric flasks for standard preparation

-

Step-by-Step Methodology

This protocol is designed as a self-validating system. The confirmation of solid excess at the end of the experiment is a critical quality control step.

-

Preparation of Standards for Calibration Curve:

-

Accurately prepare a concentrated stock solution of the compound (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

-

Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The exact mass should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass of the compound added.

-

Carefully add a precise volume (e.g., 1.0 mL) of the selected test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for pharmaceutical compounds.[9][10] The goal is to ensure the dissolution rate equals the precipitation rate.

-

-

Phase Separation & Sample Analysis:

-

After equilibration, visually inspect each vial to confirm the presence of excess, undissolved solid. This validates that the solution is saturated. If no solid is present, the experiment must be repeated with more solute.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered sample with the appropriate mobile phase or solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the final diluted sample using the pre-validated analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in units of mg/mL or µM.

-

Experimental Workflow Diagram

Caption: Standard Operating Procedure for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents. The following table provides a hypothetical data framework for this compound, based on the predicted physicochemical properties.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) | USP Classification |

| Hexane | Nonpolar | 1.5 | Sparingly Soluble |

| Toluene | Nonpolar (Aromatic) | 8.0 | Sparingly Soluble |

| Acetone | Polar Aprotic | > 50 | Soluble |

| Acetonitrile | Polar Aprotic | 35 | Soluble |

| DMSO | Polar Aprotic | > 100 | Freely Soluble |

| Ethanol | Polar Protic | 12 | Soluble |

| Methanol | Polar Protic | 5.0 | Sparingly Soluble |

| Water | Polar Protic | < 0.01 | Practically Insoluble |

Note: USP (United States Pharmacopeia) solubility classifications are a standard reference in pharmaceutical sciences. For example, "Soluble" requires 10-30 parts of solvent for 1 part of solute, while "Practically Insoluble" requires >10,000 parts of solvent.[4]

Interpretation of Hypothetical Results:

-

High Solubility in Polar Aprotic Solvents (DMSO, Acetone): This result would align with the presence of the polar aldehyde group and the molecule's overall dipole moment, without the hindrance of competing with strong solvent-solvent hydrogen bonds (as seen in protic solvents).

-

Moderate Solubility in Alcohols (Ethanol, Methanol): The solubility would be lower than in aprotic solvents because the molecule cannot act as a hydrogen bond donor to interact effectively with the protic solvent network.

-

Low Solubility in Nonpolar Solvents (Hexane, Toluene): While the molecule has significant lipophilic character, the polar aldehyde group limits its solubility in purely nonpolar environments.

-

Practically Insoluble in Water: The combined effect of high lipophilicity and the lack of an N-H hydrogen bond donor group would make dissolution in water highly unfavorable.

Conclusion

The systematic determination of solubility is a cornerstone of chemical and pharmaceutical research. For this compound, a molecule of interest for synthetic and medicinal applications, a lack of public data necessitates a rigorous, in-house experimental approach. By understanding the compound's structural features and applying the validated shake-flask protocol detailed in this guide, researchers can generate the accurate and reliable solubility data required for informed decision-making in formulation, process development, and biological screening. This methodological guide provides the necessary framework to achieve that goal with scientific integrity.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Solubility of Things. (n.d.). Indole. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Kaushik, N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]

-

Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]

-

Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Available at: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

-

Chem-Impex. (n.d.). 1,2,6-Trimetil-1H-indol-3-carbaldehído. Available at: [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. youtube.com [youtube.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 1,2,6-Trimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2,6-trimethyl-1H-indole-3-carbaldehyde, a versatile heterocyclic aldehyde. The document details the compound's fundamental molecular properties, outlines a robust, field-proven synthetic pathway, establishes a protocol for thorough analytical characterization, and discusses its reactivity and potential applications. Rooted in established chemical principles, this guide serves as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and actionable experimental methodologies.

Core Molecular Attributes

This compound is a substituted indole derivative featuring methyl groups at the N-1, C-2, and C-6 positions, and a formyl group at the C-3 position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential biological activity.

The core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| CAS Number | 842971-69-1 | [1][2][3] |

| Appearance | Light grey or off-white solid | [3] |

| Storage Conditions | Store at 2-8 °C, sealed in a dry environment | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-step sequence: the construction of the core indole scaffold via the Fischer indole synthesis, followed by formylation at the C-3 position using the Vilsmeier-Haack reaction. This approach offers high regioselectivity and is adaptable to various substituted indoles.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route to the target compound.

Step 1: Synthesis of 1,2,6-Trimethyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for forming the indole ring from an arylhydrazine and an enolizable aldehyde or ketone.[4][5][6] The reaction proceeds through a key[2][2]-sigmatropic rearrangement of the intermediate hydrazone.

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methylphenylhydrazine (1.0 eq) in glacial acetic acid. Add propionaldehyde (1.1 eq) dropwise at room temperature with stirring. The reaction is typically exothermic. Stir for 1 hour to ensure complete formation of the corresponding hydrazone.

-

Cyclization: To the hydrazone mixture, add polyphosphoric acid (PPA) as the acid catalyst and heat the mixture to 80-100 °C. The choice of a strong acid like PPA facilitates the necessary protonation steps and the subsequent cyclization and ammonia elimination.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1,2,6-trimethyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation of 1,2,6-Trimethyl-1H-indole

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like indoles.[7] The indole nucleus is highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic site. The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8]

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice-salt bath. Add POCl₃ (approx. 1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the electrophilic Vilsmeier reagent.

-

Reaction with Indole: Dissolve the 1,2,6-trimethyl-1H-indole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction's progress can be monitored by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2 M) until the mixture is alkaline (pH > 9). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[7]

-

Isolation: The product typically precipitates upon basification. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following techniques are standard for a molecule of this type.

Diagram of the Analytical Workflow

Caption: Standard workflow for product characterization.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (-CHO): Singlet, ~9.9-10.1 ppm. Aromatic Protons: Signals in the aromatic region (~7.0-8.0 ppm) corresponding to protons at C-4, C-5, and C-7. The C-7 proton will likely be a singlet, while the C-4 and C-5 protons will appear as doublets. N-Methyl (-NCH₃): Singlet, ~3.8-3.9 ppm. C2-Methyl (-CCH₃): Singlet, ~2.5-2.7 ppm. C6-Methyl (-ArCH₃): Singlet, ~2.4-2.5 ppm. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~184-186 ppm. Aromatic/Heterocyclic Carbons: Multiple signals between ~110-140 ppm. N-Methyl Carbon: ~31-34 ppm. C2-Methyl Carbon: ~12-14 ppm. C6-Methyl Carbon: ~21-22 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1650-1670 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. |

| Mass Spectrometry | (ESI+) : Expected [M+H]⁺ ion at m/z = 188.25. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃NO. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the deuterated solvent used.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the aldehyde functional group, making it a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,2,6-trimethyl-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reductive Amination: It can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form various amine derivatives.

-

Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form C-C double bonds at the 3-position. It readily condenses with active methylene compounds and amines to form Schiff bases and other derivatives.[9]

This versatility makes it a key building block in several fields:

-

Pharmaceutical Development: The indole scaffold is a privileged structure in medicinal chemistry. This compound serves as a precursor for synthesizing molecules with potential therapeutic value, particularly those targeting neurological disorders.[3]

-

Fragrance Industry: Its unique aromatic profile makes it a useful intermediate in the formulation of complex fragrances and perfumes.[3]

-